molecular formula C18H16BrN5O2 B2790491 (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396809-73-6

(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2790491
CAS No.: 1396809-73-6
M. Wt: 414.263
InChI Key: YADMNXIKSUXMQC-UHFFFAOYSA-N
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Description

(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN5O2 and its molecular weight is 414.263. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone are currently unknown. This compound is a part of the pyrazolo[1,5-a]pyrimidines family , which has been identified as strategic compounds for optical applications . .

Mode of Action

Compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to have tunable photophysical properties , suggesting that they may interact with their targets through light-induced processes.

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .

Cellular Effects

Molecular Mechanism

The exact molecular mechanism of (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is not well-studied. Electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

In laboratory settings, after continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of similar compounds decreased by 89–94%, measured at their maximum wavelength .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-studied. Related compounds in the pyrazolo[1,5-a]pyrimidines family are known to be antimetabolites in purine biochemical reactions .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O2/c19-14-9-13(10-20-11-14)17(25)22-5-7-23(8-6-22)18(26)15-12-21-24-4-2-1-3-16(15)24/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADMNXIKSUXMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CN=C2)Br)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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